3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride
Description
Chemical Identity and Nomenclature
3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride is a synthetic piperidine derivative with the molecular formula $$ \text{C}{16}\text{H}{26}\text{ClNO} $$ and a molecular weight of 283.84 g/mol. Its IUPAC name is 3-(4-tert-butyl-2-methylphenoxy)piperidine hydrochloride , reflecting the substitution pattern of the phenoxy group at the third position of the piperidine ring and the tert-butyl and methyl substituents on the aromatic ring. The compound’s SMILES notation is CC1=CC(C(C)(C)C)=CC=C1OC2CNCCC2.[H]Cl, illustrating the direct linkage of the phenoxy group to the piperidine nitrogen. The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical chemistry.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{26}\text{ClNO} $$ |
| Molecular Weight | 283.84 g/mol |
| CAS Registry Number | 1220030-77-2 |
| SMILES | CC1=CC(C(C)(C)C)=CC=C1OC2CNCCC2.[H]Cl |
Historical Context in Piperidine Chemistry
Piperidine, a six-membered heterocyclic amine, was first isolated in 1850 by Thomas Anderson and later characterized by Auguste Cahours. Its derivatives have since become cornerstones of medicinal chemistry due to their structural versatility and bioactivity. The synthesis of substituted piperidines, including phenoxy derivatives like this compound, emerged prominently in the late 20th century alongside advances in hydrogenation and cyclization techniques. These methods enabled precise functionalization of the piperidine ring, critical for optimizing pharmacokinetic properties in drug discovery.
Relationship to Parent Compound 3-[(4-Tert-butyl-2-methylphenoxy)methyl]piperidine
The parent compound, 3-[(4-tert-butyl-2-methylphenoxy)methyl]piperidine (PubChem CID: 53409624), differs structurally by a methylene bridge between the phenoxy group and the piperidine ring. In contrast, this compound features direct bonding of the phenoxy oxygen to the piperidine nitrogen, eliminating the methylene spacer. This structural modification alters electronic properties and conformational flexibility, potentially influencing receptor binding affinity and metabolic stability.
Classification within Piperidine Derivatives
Piperidine derivatives are classified based on substitution patterns and biological targets. This compound belongs to the aryloxy-piperidine subclass, characterized by aromatic ether linkages to the piperidine core. Such derivatives are frequently explored in central nervous system (CNS) drug development due to their ability to modulate neurotransmitter receptors. For example, structurally related piperidines exhibit activity as histamine H$$_3$$ receptor antagonists and sigma-1 receptor modulators. The tert-butyl and methyl groups on the phenoxy ring contribute to lipophilicity, enhancing blood-brain barrier penetration—a key consideration in CNS-targeted therapeutics.
Properties
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-10-13(16(2,3)4)7-8-15(12)18-14-6-5-9-17-11-14;/h7-8,10,14,17H,5-6,9,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKJOISDPBZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-77-2 | |
| Record name | Piperidine, 3-[4-(1,1-dimethylethyl)-2-methylphenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride typically involves the reaction of 4-(tert-butyl)-2-methylphenol with piperidine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The tert-butyl and methylphenoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations:
- Aromatic Substituents: The methylphenoxy group distinguishes it from paroxetine derivatives, which contain benzodioxol or fluorophenyl groups linked to antidepressant activity .
- Melting Points : Higher melting points (e.g., 302–303°C for 4-(tert-Butyl)piperidine HCl) correlate with crystalline stability, a trait likely shared by the target compound .
Paroxetine Analogs ():
- Paroxetine and its related compounds (e.g., USP Paroxetine Related Compound B) are selective serotonin reuptake inhibitors (SSRIs). Structural differences, such as the absence of a fluorophenyl group in the target compound, may reduce its affinity for serotonin transporters.
Biological Activity
3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a tert-butyl group and a 2-methylphenoxy group. Its molecular formula is with a molecular weight of approximately 271.82 g/mol. The structural uniqueness contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine ring facilitates binding to specific biological targets, potentially modulating their activity. The tert-butyl and methylphenoxy groups enhance the compound’s binding affinity and selectivity, influencing various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant for neuroprotective applications.
- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress and inflammatory responses, potentially useful in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, reducing oxidative stress markers in cellular models .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Study : In vitro studies involving astrocytes showed that treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers when exposed to amyloid-beta (Aβ) aggregates. This suggests a potential role in mitigating neuroinflammation associated with Alzheimer's disease .
- Oxidative Stress Model : In a scopolamine-induced oxidative stress model, the compound significantly reduced MDA levels compared to control groups, indicating its potential as an antioxidant agent .
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other piperidine derivatives, which may confer similar pharmacological properties. Notable comparisons include:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| 4-(tert-Butyl)-2-methylphenol | C₁₄H₂₂O | Precursor for phenoxy derivatives |
| Piperidine | C₅H₁₁N | Core structure of the compound |
| 1-(4-tert-butylphenyl)piperazine | C₁₈H₂₄N₂ | Exhibits similar receptor activity |
Q & A
Q. What are the standard synthetic routes for 3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution of a halogenated aromatic precursor with a piperidine derivative, followed by salt formation with HCl. Key steps include:
- Substitution reaction : Reacting 4-(tert-butyl)-2-methylphenol with a halogenated piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Recrystallization from ethanol/water mixtures to achieve high purity (>93%) .
- Optimization : Adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and reaction time (12–24 hours) to enhance yield and reduce byproducts .
Q. How is the compound characterized for purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and piperidine ring protons (δ ~3.0–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/buffer mobile phase (e.g., pH 4.6 sodium acetate buffer) to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z corresponding to [M+H]⁺ .
Q. What are the solubility and formulation considerations for this compound in biological assays?
- Solubility : The hydrochloride salt improves aqueous solubility (~10–20 mg/mL in water) compared to the free base. Co-solvents like DMSO (≤5%) or cyclodextrins enhance solubility in hydrophobic media .
- Formulation : For in vitro studies, prepare stock solutions in PBS (pH 7.4) with sonication to avoid aggregation .
Q. How should the compound be stored to ensure stability, and what degradation products are observed?
- Storage : Store at 2–8°C in airtight, light-protected containers. Avoid exposure to moisture or strong oxidants, which can hydrolyze the ether linkage or oxidize the tert-butyl group .
- Degradation : Under accelerated conditions (40°C/75% RH), HPLC analysis detects minor peaks corresponding to phenolic byproducts (e.g., 4-(tert-butyl)-2-methylphenol) .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what techniques are used to study these interactions?
- Target Binding : Surface plasmon resonance (SPR) or fluorescence polarization assays reveal moderate affinity (Kd ~1–10 µM) for serotonin or dopamine receptors, attributed to the piperidine moiety’s conformational flexibility .
- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) show non-competitive inhibition of cytochrome P450 enzymes, likely due to steric hindrance from the bulky tert-butyl group .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Substituent Effects : Replacing the tert-butyl group with smaller alkyl chains (e.g., methyl) reduces receptor affinity by 50%, highlighting the importance of hydrophobic bulk for target engagement .
- Piperidine Modifications : N-methylation of the piperidine ring decreases solubility but improves blood-brain barrier penetration in murine models .
Q. What advanced analytical methods are recommended for resolving batch-to-batch variability?
- Chiral HPLC : To detect enantiomeric impurities (e.g., using a Chiralpak AD-H column with hexane/isopropanol mobile phase) .
- X-ray Crystallography : Resolves crystalline polymorphs that may affect dissolution rates .
- Stability-Indicating Assays : Forced degradation studies under acidic/alkaline conditions coupled with LC-MS/MS identify labile functional groups .
Q. What in vitro and in vivo models are appropriate for evaluating its pharmacological potential?
- In Vitro :
- In Vivo :
Q. How should researchers address contradictions in bioactivity data across studies?
- Source Analysis : Compare synthesis protocols (e.g., residual solvent levels from DMF vs. acetonitrile) that may alter compound purity .
- Assay Variability : Standardize cell lines (e.g., using ATCC-certified HEK293) and control for pH/temperature fluctuations in buffer solutions .
- Statistical Validation : Use ANOVA with post-hoc tests to confirm dose-response trends across independent replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
